

An In-depth Technical Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide

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Compound of Interest

Compound Name: N-[4-(hydrazinosulfonyl)phenyl]acetamide

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**, a molecule of interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and known biological context, offering a foundational resource for researchers in the field.

Chemical Identity and Nomenclature

The compound with the chemical name **N-[4-(hydrazinosulfonyl)phenyl]acetamide** is a sulfonamide derivative characterized by the presence of a hydrazinosulfonyl group attached to a phenylacetamide moiety.

IUPAC Name: N-[4-(hydrazinesulfonyl)phenyl]acetamide^[1]

Synonyms:

- 4-Acetamidobenzenesulfonohydrazide^{[2][3][4][5]}
- 4-(Acetylamino)benzenesulfonic acid hydrazide^{[3][4][5]}

- p-acetamidobenzenesulfonohydrazide[2]
- N-(4-(hydrazinylsulfonyl)phenyl)acetamide[2][3]

CAS Number: 3989-50-2[1]

Molecular Formula: C₈H₁₁N₃O₃S[1]

Molecular Weight: 229.26 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S	[1]
Molecular Weight	229.26 g/mol	[1]
IUPAC Name	N-[4-(hydrazinesulfonyl)phenyl]acetamide	[1]
CAS Number	3989-50-2	[1]
SMILES	<chem>CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN</chem>	[1]
InChIKey	PBCWYAIMPZB EGL-UHFFFAOYSA-N	[1]

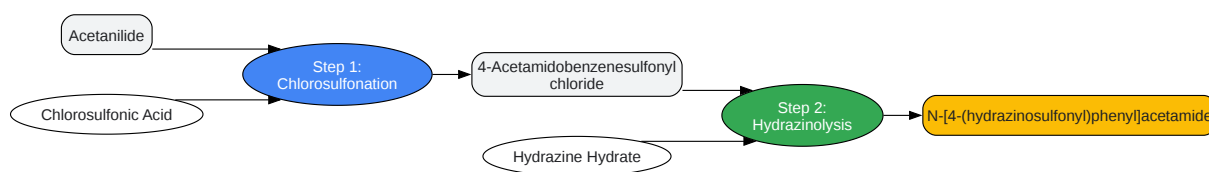
Synthesis and Experimental Protocols

The synthesis of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** is typically achieved through a two-step process. This methodology leverages common reactions in organic chemistry, making it accessible for laboratory-scale synthesis.

Synthesis Pathway

The general synthetic route involves two key transformations:

- **Chlorosulfonation of Acetanilide:** Acetanilide is reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This electrophilic aromatic substitution introduces the sulfonyl chloride group at the para position of the acetanilide ring.
- **Hydrazinolysis of 4-Acetamidobenzenesulfonyl Chloride:** The resulting 4-acetamidobenzenesulfonyl chloride is then treated with hydrazine hydrate to form **N-[4-(hydrazinosulfonyl)phenyl]acetamide**. The highly nucleophilic hydrazine displaces the chloride on the sulfonyl group.



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General synthesis pathway for N-[4-(hydrazinosulfonyl)phenyl]acetamide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

- In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
- Carefully add chlorosulfonic acid to the flask and cool it in an ice bath.

- Slowly add dry acetanilide in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure complete reaction.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
- Dry the product thoroughly.

Step 2: Synthesis of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**

- In a round-bottom flask, dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran or ethanol.
- Cool the solution in an ice bath.
- Slowly add hydrazine hydrate to the stirred solution.
- After the addition, allow the reaction to proceed at room temperature with continuous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, the product can be isolated by precipitation with water, followed by filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **N-[4-(hydrazinosulfonyl)phenyl]acetamide**.

Applications in Drug Development and Biological Activity

While **N-[4-(hydrazinosulfonyl)phenyl]acetamide** itself is not a widely marketed drug, its structural motifs, namely the acetamide and sulfonamide groups, are prevalent in a variety of

pharmacologically active compounds. This makes it a valuable scaffold and intermediate in drug discovery and development.

The sulfonamide group is a key pharmacophore in many antibacterial drugs (sulfa drugs), diuretics, and carbonic anhydrase inhibitors. The acetamide moiety is present in well-known analgesic and antipyretic drugs. The hydrazinosulfonyl group offers a reactive handle for the synthesis of more complex molecules and derivatives.

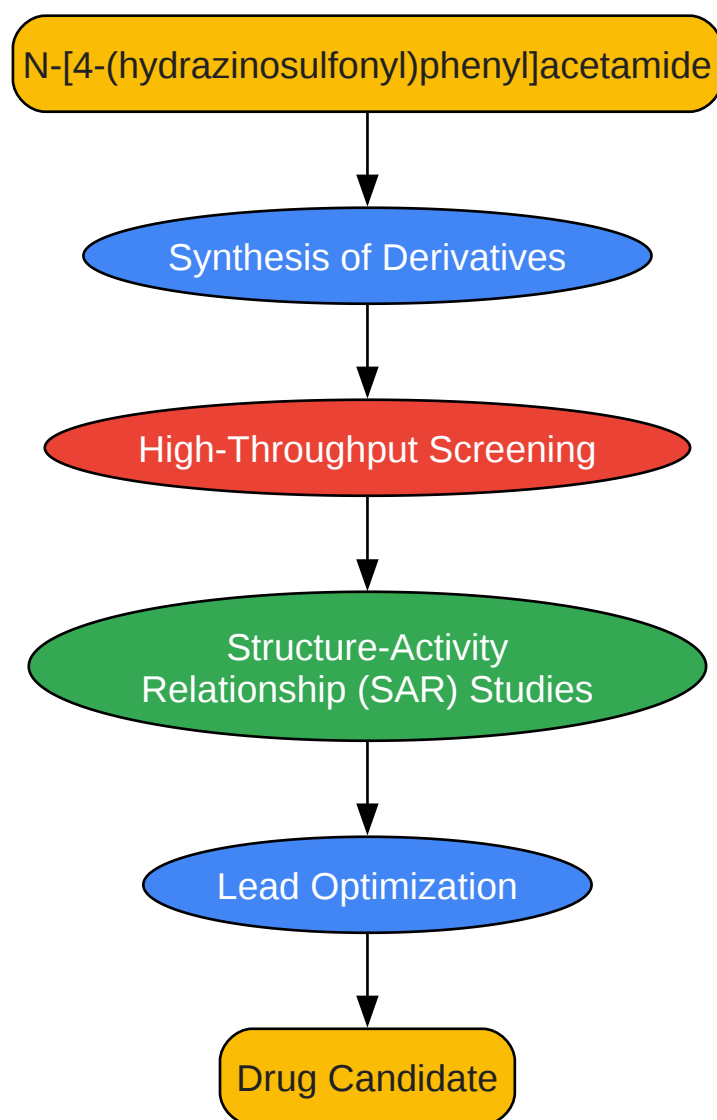
Derivatives of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** have been investigated for a range of biological activities. For instance, condensation of the hydrazine group with various aldehydes and ketones can yield sulfonyl hydrazones, a class of compounds known to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.

The general mechanism of action for sulfonamide-containing compounds often involves the inhibition of specific enzymes by acting as a structural mimic of the natural substrate. The hydrazone linkage in its derivatives can form covalent bonds with biological targets, leading to irreversible inhibition.

Future Directions and Conclusion

N-[4-(hydrazinosulfonyl)phenyl]acetamide represents a versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for high-throughput screening.

Future research could focus on the synthesis and biological evaluation of a wider range of derivatives to explore their potential as novel therapeutic agents. In particular, the exploration of its derivatives as enzyme inhibitors or as ligands for various receptors could yield promising drug candidates. A thorough investigation into the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their potency and selectivity.



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*A potential research workflow starting from **N-[4-(hydrazinosulfonyl)phenyl]acetamide**.*

In conclusion, this technical guide provides a solid foundation for researchers and drug development professionals working with **N-[4-(hydrazinosulfonyl)phenyl]acetamide**. By understanding its fundamental properties and synthetic routes, the scientific community can better harness its potential in the quest for new and improved medicines.

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